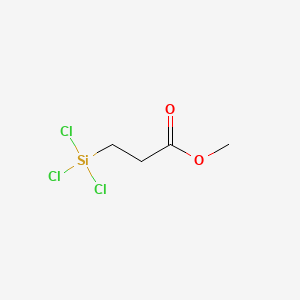![molecular formula C13H9F3O2 B1584683 Phenol, 4-[4-(trifluoromethyl)phenoxy]- CAS No. 39634-42-9](/img/structure/B1584683.png)
Phenol, 4-[4-(trifluoromethyl)phenoxy]-
Overview
Description
Phenol, 4-[4-(trifluoromethyl)phenoxy]-, also known as 4- 4- (Trifluoromethyl)phenoxy phenol, is a chemical compound with the linear formula CF3C6H4OC6H4OH . It is used in the synthesis of polymers and monomers . This compound belongs to the class of organic compounds known as trifluoromethylbenzenes .
Synthesis Analysis
The synthesis of 4- 4- (Trifluoromethyl)phenoxy phenol involves reactions of TFMP by nucleophilic substitution with a variety of alkylating agent by N -alkylation .Molecular Structure Analysis
The molecular structure of this compound is available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 49-54 °C (lit.) . Its molecular weight is 254.20 . The compound has a density of 1.324g/cm3 .Scientific Research Applications
Synthesis and Electronic Absorption Studies
The compound 4-[4-(trifluoromethyl)phenoxy]phenol is used in the synthesis of novel phthalocyanines, demonstrating high solubility in various solvents. These phthalocyanines are characterized by multiple spectroscopic methods, suggesting applications in fields requiring specific solubility and absorption properties (Burat, Öz, & Bayır, 2012).
Benzylic C-H Trifluoromethylation
This compound plays a role in the trifluoromethylation of phenol derivatives using copper/Togni reagent, highlighting its utility in the synthesis of potent enzyme inhibitors, which could have implications in medicinal chemistry (Egami, Ide, Kawato, & Hamashima, 2015).
Electrochemistry in Ionic Liquids
Research shows the utility of this compound in the electrochemical study of phenol and its derivatives in ionic liquids. This suggests applications in electrochemistry and material sciences, especially for developing new electrochemical methods or materials (Villagrán, Aldous, Lagunas, Compton, & Hardacre, 2006).
Polymer Synthesis and Electronic Applications
The compound is also used in the synthesis of poly(phenoxy-ketimine)s, indicating its importance in creating materials with specific electrical conductivity and thermal properties, relevant for electronics and semiconducting materials (Demir, Meral, Aydoğan, Bozgeyik, & Bayır, 2015).
Synthesis of Specific Isomers
It is involved in the synthesis of specific isomers for biological and environmental studies, suggesting its role in creating compounds for environmental pollutant analysis and potentially in the study of endocrine disruptors (Boehme, Andries, Dötz, Thiele, & Guenther, 2010).
Novel Pathways in Bacterial Synthesis
This compound contributes to creating novel synthetic pathways in bacteria for phenol production, indicating its role in biotechnological applications, particularly in fermentative production processes (Miao, Li, Diao, Zhang, & Ma, 2015).
Safety And Hazards
properties
IUPAC Name |
4-[4-(trifluoromethyl)phenoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)9-1-5-11(6-2-9)18-12-7-3-10(17)4-8-12/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFSSESWAFPCSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068191 | |
| Record name | 4-[(4-Trifluoromethylphenyl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4-[4-(trifluoromethyl)phenoxy]- | |
CAS RN |
39634-42-9 | |
| Record name | 4-[4-(Trifluoromethyl)phenoxy]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39634-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(4-(trifluoromethyl)phenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039634429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-[4-(trifluoromethyl)phenoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-[(4-Trifluoromethylphenyl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-[4-(trifluoromethyl)phenoxy]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B1584602.png)










